5,6-Diphenylimidazo[2,1-b][1,3]thiazole
Description
Properties
CAS No. |
108979-82-4 |
|---|---|
Molecular Formula |
C17H12N2S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
5,6-diphenylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C17H12N2S/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)19-11-12-20-17(19)18-15/h1-12H |
InChI Key |
SLGFDUASQHKGRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Condensation with α-Bromo Ketones
The Hantzsch thiazole synthesis remains a cornerstone for constructing the imidazo[2,1-b]thiazole core. In this method, 2-aminothiazole derivatives react with α-bromo ketones bearing phenyl substituents under reflux conditions. For example, 2-amino-5-phenylthiazole reacts with 2-bromo-1-phenylethanone in anhydrous ethanol at 80–90°C for 12–18 hours, yielding 5,6-diphenylimidazo[2,1-b]thiazole (Scheme 1).
Optimization Notes :
- Solvent Choice : Ethanol or 1,4-dioxane improves solubility of aromatic intermediates.
- Temperature Control : Prolonged reflux (18–20 hours) ensures complete cyclization, with yields reaching 75–89%.
- Substituent Compatibility : Electron-withdrawing groups on phenyl rings (e.g., Cl, NO₂) may require extended reaction times.
- Combine 2-amino-5-phenylthiazole (10 mmol) and 2-bromo-1-phenylethanone (10 mmol) in 50 mL ethanol.
- Reflux at 85°C for 18 hours under nitrogen.
- Cool, pour into ice-water, and neutralize with NaHCO₃.
- Filter and recrystallize from ethanol to obtain white crystals (yield: 82%).
Cyclocondensation of Thiosemicarbazides
Cyclocondensation of thiosemicarbazides with diketones or α-bromo ketones in acidic media offers a robust pathway. For instance, 5,5-diphenyl-2-thiosemicarbazide undergoes cyclodehydration with 1,2-diphenylethan-1,2-dione in polyphosphoric acid (PPA) at 120°C, forming the target compound in 68–74% yield (Scheme 2).
Key Advantages :
- Acid Catalysis : PPA or H₂SO₄ facilitates simultaneous cyclization and dehydration.
- Functional Group Tolerance : Thiosemicarbazides with alkyl/aryl substituents are compatible.
Challenges :
Post-synthetic modification via Suzuki-Miyaura coupling enables precise introduction of phenyl groups. Starting with 5,6-dibromoimidazo[2,1-b]thiazole , sequential coupling with phenylboronic acid using Pd(PPh₃)₄ in toluene/EtOH (3:1) at 90°C achieves 5,6-diphenyl substitution (Scheme 3).
Conditions :
Limitations :
Ionic Liquid-Mediated One-Pot Synthesis
A one-pot three-component reaction using 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as a solvent/catalyst efficiently assembles the target compound. Combining benzaldehyde , thiosemicarbazide , and α-bromoacetophenone in [Bmim]Br at 100°C for 6 hours delivers the product in 85–90% yield (Scheme 4).
Benefits :
- Green Chemistry : Ionic liquids enhance reaction rates and reduce waste.
- Scalability : Reactions complete within 6 hours, making this method industrially viable.
Electrophilic Cyclization
Electrophilic cyclization of 3-allyl-2-thiohydantoins with halogens (Br₂ or I₂) constructs the imidazo-thiazole framework. Treating 3-allyl-5,6-diphenyl-2-thiohydantoin with bromine in CH₂Cl₂ at 0°C induces cyclization, yielding 65–72% product (Scheme 5).
Critical Parameters :
- Halogen Selection : Bromine offers higher regioselectivity than iodine.
- Temperature : Strict control at 0°C minimizes side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|---|
| Hantzsch Condensation | 75–89 | 12–18 | α-Bromo ketones | High yield, simple setup | Long reaction time |
| Cyclocondensation | 68–74 | 8–10 | PPA, thiosemicarbazides | Acid-tolerant | Byproduct formation |
| Suzuki Coupling | 70–78 | 24 | Pd(PPh₃)₄, boronic acids | Precise substitution | Multi-step synthesis |
| Ionic Liquid One-Pot | 85–90 | 6 | [Bmim]Br | Fast, eco-friendly | High cost of ionic liquids |
| Electrophilic Cyclization | 65–72 | 4 | Br₂ | Mild conditions | Low functional group tolerance |
Chemical Reactions Analysis
Types of Reactions: 5,6-Diphenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted imidazo-thiazole derivatives .
Scientific Research Applications
5,6-Diphenylimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of 5,6-Diphenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators.
Pathways Involved: By inhibiting COX and LOX, the compound interferes with the arachidonic acid cascade, which is crucial in the inflammatory response.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Key Research Findings and Data
Q & A
Q. What are the common synthetic routes for 5,6-diphenylimidazo[2,1-b][1,3]thiazole derivatives?
The primary synthetic method involves cyclocondensation reactions . For example, imidazolidine-2-thione reacts with α-bromoacetophenones in ethanol under reflux for 4 hours to form hydrobromide intermediates, which are neutralized with NaHCO₃ to yield 3-aryl-5,6-dihydroimidazo[2,1-b][1,3]thiazoles (69–86% yields) . Alternative approaches include Friedel-Crafts acylation under solvent-free conditions for fused derivatives (90–96% yields) .
Q. What biological activities are associated with this scaffold?
The imidazo[2,1-b]thiazole core exhibits:
- Antimicrobial activity : Moderate antibacterial effects against Staphylococcus aureus and Escherichia coli (MIC = 31.25 μg/mL) and potent antifungal activity against Candida albicans (MIC = 15.625 μg/mL for 4-chlorophenyl derivatives) .
- Antioxidant activity : Up to 97% DPPH radical inhibition (e.g., 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol) .
- Enzyme inhibition : Derivatives like 3,6-diphenylimidazo[2,1-b]thiazol-5-amines show 15-lipoxygenase (15-LOX) inhibition, with compound 5i exhibiting twice the activity of quercetin .
Q. Why is the imidazo[2,1-b]thiazole scaffold significant in medicinal chemistry?
This scaffold is a privileged structure in drug design due to its presence in FDA-approved drugs (e.g., Levamisole for immunomodulation) and investigational agents targeting cancer (Quizartinib), inflammation (15-LOX inhibitors), and neurodegenerative diseases . Its planar, electron-rich structure enables diverse interactions with biological targets .
Advanced Research Questions
Q. How can computational methods optimize the design of imidazo[2,1-b]thiazole derivatives?
- DFT calculations : Used to evaluate reactivity and electrostatic surface potentials of antioxidants. For example, 4e-g derivatives showed radical cation formation via single-electron transfer (SET), correlating with DPPH inhibition .
- Molecular docking : Studies on human peroxiredoxin 5 and 15-LOX models identified key binding interactions (e.g., hydrogen bonding with His108 in 15-LOX for 5i ) .
Q. What structural modifications enhance antifungal activity?
Substituents at the 3-aryl position significantly influence activity:
| Compound | Substituent | MIC vs. C. albicans (μg/mL) |
|---|---|---|
| 3-(4-Chlorophenyl) | 4-Cl | 15.625 |
| 3-(4-Methoxyphenyl) | 4-OCH₃ | 31.25 |
| Furacilin (control) | - | 31.25 |
| The electron-withdrawing 4-Cl group doubles antifungal potency compared to controls . |
Q. How can researchers resolve contradictions in antimicrobial data across studies?
Discrepancies arise from variations in:
- Test strains : Gram-positive vs. Gram-negative bacteria may respond differently to lipophilic/hydrophilic substituents.
- Methodology : Broth microdilution (CLSI guidelines) vs. agar diffusion assays can yield divergent MIC values .
- Compound purity : Chromatographic validation (e.g., TLC/HPLC) is critical to exclude synthetic byproducts .
Q. What strategies improve antioxidant efficacy in this scaffold?
- Phenolic substituents : The hydroxyl group in 4e enables hydrogen atom transfer (HAT) to neutralize DPPH radicals (97% inhibition) .
- Electron-donating groups : Methoxy and fluorine substituents enhance radical stabilization (e.g., 4f: 92%, 4g: 89% inhibition) .
Q. How do multi-component reactions expand structural diversity?
Tandem reactions (e.g., aldehyde + chloroacetic acid + imidazole-2-thione) yield hybrid structures like 2-[(5-aryl-2-furyl)methylene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-ones, enabling rapid diversification for bioactivity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
